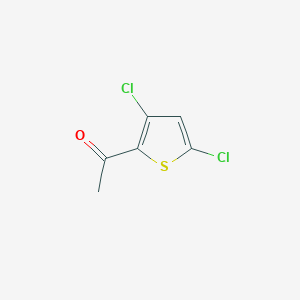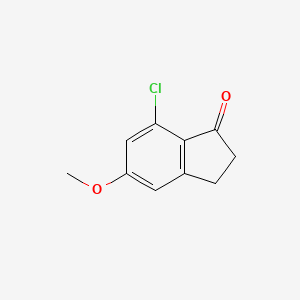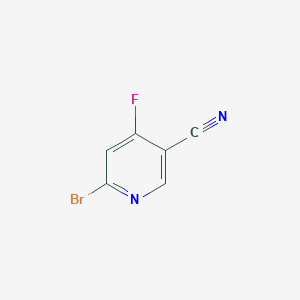
1-(3,5-Dichloro-thiophen-2-yl)-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1-(3,5-Dichloro-thiophène-2-yl)-éthanone est un composé organique appartenant à la classe des thiophènes, qui sont des composés hétérocycliques contenant un atome de soufre dans un cycle à cinq chaînons. Ce composé est caractérisé par la présence de deux atomes de chlore aux positions 3 et 5 du cycle thiophène et d'un groupe éthanone à la position 2.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La 1-(3,5-Dichloro-thiophène-2-yl)-éthanone peut être synthétisée par plusieurs méthodes. Une approche courante implique la chloration du thiophène suivie d'une acylation de Friedel-Crafts. Les étapes générales sont les suivantes :
Chloration du thiophène : Le thiophène est traité avec du chlore gazeux en présence d'un catalyseur tel que le chlorure de fer(III) pour introduire des atomes de chlore aux positions 3 et 5.
Acylation de Friedel-Crafts : Le thiophène chloré est ensuite soumis à une acylation de Friedel-Crafts en utilisant du chlorure d'acétyle et un catalyseur acide de Lewis tel que le chlorure d'aluminium pour introduire le groupe éthanone à la position 2.
Méthodes de production industrielle : La production industrielle de 1-(3,5-Dichloro-thiophène-2-yl)-éthanone implique généralement des procédés de chloration et d'acylation à grande échelle, avec un contrôle minutieux des conditions de réaction pour garantir un rendement élevé et une pureté élevée. L'utilisation de réacteurs à écoulement continu et de techniques de purification avancées peut améliorer l'efficacité et l'évolutivité.
Analyse Des Réactions Chimiques
Types de réactions : La 1-(3,5-Dichloro-thiophène-2-yl)-éthanone subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou l'acide m-chloroperoxybenzoïque.
Réduction : La réduction du groupe éthanone peut être réalisée en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, conduisant à la formation de l'alcool correspondant.
Substitution : Les atomes de chlore dans le cycle thiophène peuvent subir des réactions de substitution nucléophile avec des nucléophiles tels que les amines ou les thiols, ce qui conduit à la formation de dérivés substitués.
Réactifs et conditions courants :
Oxydation : Peroxyde d'hydrogène, acide m-chloroperoxybenzoïque.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Substitution : Amines, thiols.
Principaux produits :
Produits d'oxydation : Sulfoxydes, sulfones.
Produits de réduction : Alcools.
Produits de substitution : Thiophènes substitués.
Applications de la recherche scientifique
La 1-(3,5-Dichloro-thiophène-2-yl)-éthanone présente plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes, en particulier dans le développement de produits pharmaceutiques et d'agrochimiques.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme composé potentiel dans la découverte et le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité aux propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de la 1-(3,5-Dichloro-thiophène-2-yl)-éthanone dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des cibles moléculaires telles que les enzymes ou les récepteurs, conduisant à la modulation des voies biochimiques. La présence d'atomes de chlore et du groupe éthanone peut influencer sa réactivité et son affinité de liaison, contribuant à ses effets globaux.
Applications De Recherche Scientifique
1-(3,5-Dichloro-thiophen-2-yl)-ethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3,5-Dichloro-thiophen-2-yl)-ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of chlorine atoms and the ethanone group can influence its reactivity and binding affinity, contributing to its overall effects.
Comparaison Avec Des Composés Similaires
La 1-(3,5-Dichloro-thiophène-2-yl)-éthanone peut être comparée à d'autres composés similaires, tels que :
1-(3,5-Dichloro-thiophène-2-yl)-méthanol : Structure similaire mais avec un groupe hydroxyle au lieu d'un groupe éthanone.
1-(3,5-Dichloro-thiophène-2-yl)-acide acétique : Contient un groupe acide carboxylique au lieu d'un groupe éthanone.
1-(3,5-Dichloro-thiophène-2-yl)-éthylamine : Comprend un groupe amine au lieu d'un groupe éthanone.
Unicité : La présence du groupe éthanone dans la 1-(3,5-Dichloro-thiophène-2-yl)-éthanone confère des propriétés chimiques uniques, telles qu'une réactivité accrue envers les nucléophiles et un potentiel de formation de divers dérivés par des modifications chimiques.
Propriétés
Formule moléculaire |
C6H4Cl2OS |
|---|---|
Poids moléculaire |
195.07 g/mol |
Nom IUPAC |
1-(3,5-dichlorothiophen-2-yl)ethanone |
InChI |
InChI=1S/C6H4Cl2OS/c1-3(9)6-4(7)2-5(8)10-6/h2H,1H3 |
Clé InChI |
KPGXBGZADBMUMG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=C(S1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Dioxa-8-azaspiro[4.6]undecane hydrochloride](/img/structure/B11902457.png)


![2-(Furan-2-yl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B11902476.png)


![(2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine hydrochloride](/img/structure/B11902490.png)
![(4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol](/img/structure/B11902492.png)


![2,4-dimethyl-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one](/img/structure/B11902505.png)

![5-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B11902508.png)

